2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid
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Overview
Description
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives . This is followed by the reaction of benzothiazole with coumarin derivatives under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dioxane and catalysts such as copper to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like bromine in the presence of glacial acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, bromine, and sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of solvents like dioxane and glacial acetic acid .
Major Products
The major products formed from these reactions include various substituted benzothiazole and coumarin derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s anti-inflammatory properties are linked to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
2-(3-Benzothiazol-2-yl-2-oxochromen-7-yloxy)acetic acid can be compared with other benzothiazole and coumarin derivatives:
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazole exhibit similar biological activities but differ in their structural features and specific applications.
Coumarin Derivatives: Compounds such as 7-hydroxycoumarin are known for their fluorescent properties and are used in different industrial applications.
Properties
Molecular Formula |
C18H11NO5S |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H11NO5S/c20-16(21)9-23-11-6-5-10-7-12(18(22)24-14(10)8-11)17-19-13-3-1-2-4-15(13)25-17/h1-8H,9H2,(H,20,21) |
InChI Key |
YRVYSMBWCXFANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC(=O)O)OC3=O |
Origin of Product |
United States |
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